molecular formula C18H26N2O B3847150 1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole

1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole

Cat. No.: B3847150
M. Wt: 286.4 g/mol
InChI Key: DXTBDOXWSNJKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been studied extensively in the field of oncology due to its potential as a therapeutic agent for the treatment of various types of cancers.

Mechanism of Action

1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole works by targeting the BTK pathway, which is a crucial signaling pathway involved in the growth and survival of cancer cells. BTK is a key enzyme that plays a critical role in the activation of B-cell receptors (BCRs) and the subsequent proliferation of malignant B-cells. This compound inhibits BTK by binding to its active site, thereby preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the efficacy of other cancer treatments. In clinical trials, it has been shown to be well-tolerated with manageable side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole in lab experiments is its specificity for the BTK pathway, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, this compound has been shown to have synergistic effects with other cancer treatments, which may enhance their efficacy. However, one limitation of using this compound in lab experiments is its cost, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole. One area of research is the development of combination therapies that incorporate this compound with other cancer treatments such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of other types of cancers beyond lymphoma, leukemia, and solid tumors. Finally, more research is needed to understand the long-term safety and efficacy of this compound in clinical settings.

Scientific Research Applications

1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the efficacy of other cancer treatments such as chemotherapy and immunotherapy.

Properties

IUPAC Name

1-[5-(2-tert-butylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-18(2,3)16-9-5-6-10-17(16)21-14-8-4-7-12-20-13-11-19-15-20/h5-6,9-11,13,15H,4,7-8,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTBDOXWSNJKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.